molecular formula C19H18N4O4S2 B2554838 methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886959-09-7

methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2554838
CAS No.: 886959-09-7
M. Wt: 430.5
InChI Key: VDSCTQSOTYSAML-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety. Key structural attributes include:

  • Functional groups: A 6-amido-substituted benzothiazole, a methylcarbamoyl group, and an ester moiety.
  • Hydrogen bonding capacity: 2 hydrogen bond donors and 7 acceptors, contributing to a high topological polar surface area (TPSA) of 171 Ų .
  • Molecular complexity: A complexity score of 651, reflecting its intricate fused-ring system and substituent diversity .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-20-17(25)15-11-5-6-23(19(26)27-2)8-14(11)29-18(15)22-16(24)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSCTQSOTYSAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and thieno[2,3-c]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. The thieno[2,3-c]pyridine framework has been linked to the inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound may interact with DNA or inhibit enzymes critical for tumor growth.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and DLD (colorectal cancer).
Cell LineIC50 (μM)
HepG215.5
DLD12.8

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research into similar benzothiazole derivatives has revealed significant efficacy against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against various bacterial strains:
CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

Anti-inflammatory Effects

The thieno[2,3-c]pyridine derivatives have been investigated for their anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways and reduce cytokine production.

Neurological Applications

Given the structural similarities to known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

Synthesis and Development

The synthesis of methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves several steps:

  • Starting Materials : The synthesis typically begins with readily available benzothiazole derivatives.
  • Reactions : Key reactions include amide bond formation and cyclization processes to establish the thieno[2,3-c]pyridine core.

Mechanism of Action

The mechanism by which methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives from the literature:

Compound Molecular Formula Core Structure Functional Groups H-Bond Donors/Acceptors TPSA (Ų) Melting Point (°C)
Target Compound C₂₂H₂₀N₄O₄S₂ Thieno[2,3-c]pyridine Benzothiazole-6-amido, methylcarbamoyl, ester 2/7 171 Not reported
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S Thiazolo[3,2-a]pyrimidine Nitrile, benzylidene, carbonyl 2/6 Not reported 213–215
Pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Pyrimido[2,1-b]quinazoline Nitrile, methylfuran, carbonyl 1/5 Not reported 268–269
Thieno[2,3-d]pyrimidine derivative C₁₀H₁₀N₂O₃S₂ Thieno[2,3-d]pyrimidine Carboxylic acid, thioxo, ester 2/5 Not reported Not reported

Key Observations

Core Heterocyclic Systems: The target compound’s thieno[2,3-c]pyridine core distinguishes it from thiazolo[3,2-a]pyrimidine (11b) and pyrimido[2,1-b]quinazoline (12), which exhibit different ring-fusion patterns and electronic properties . Thieno[2,3-d]pyrimidine derivatives (e.g., ) share a sulfur-containing fused ring but lack the benzothiazole substitution .

Functional Group Impact :

  • The benzothiazole-6-amido group in the target compound may enhance π-π stacking and hydrogen bonding compared to the nitrile and benzylidene groups in 11b .
  • The methylcarbamoyl group introduces steric bulk and metabolic stability relative to the nitrile group in 12, which is prone to hydrolysis .

Hydrogen Bonding and Solubility :

  • The target’s high TPSA (171 Ų) suggests superior solubility in polar solvents compared to 11b and 12, which have fewer hydrogen bond acceptors . This property is critical for bioavailability in drug design.

Synthetic Yields and Conditions: Compounds 11b and 12 were synthesized in moderate yields (57–68%) via condensation reactions under acidic or basic conditions . 2-amido substitution) .

Research Findings and Implications

  • Crystallographic Analysis :
    The target compound’s structure determination likely employs SHELX-based refinement (as in ), leveraging its fused-ring system’s planarity and hydrogen bonding patterns for accurate modeling .

  • Biological Relevance: The benzothiazole moiety is a known pharmacophore in kinase inhibitors and antimicrobial agents. The 6-amido substitution may optimize target binding compared to 2-amido isomers (e.g., ’s analog), where steric hindrance could reduce efficacy .
  • Contradictions and Limitations :

    • ’s compound (2-amido isomer) has a lower TPSA (≈160–165 Ų estimated), highlighting positional isomerism’s impact on physicochemical properties.
    • Melting point data for the target compound is unavailable, limiting direct comparison with high-melting derivatives like compound 12 .

Biological Activity

Methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzothiazole moiety and thieno[2,3-c]pyridine ring, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes functional groups such as amido and methylcarbamoyl, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert effects by:

  • Inhibiting specific enzymes involved in inflammatory pathways.
  • Binding to receptors that modulate cellular responses.
  • Inducing apoptosis in cancer cells through activation of procaspase pathways.

Anticancer Activity

Several studies have indicated that compounds containing benzothiazole and thieno[2,3-c]pyridine moieties exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related benzothiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U937 by activating caspase pathways .
  • The structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole moiety can enhance anticancer activity by improving selectivity and potency against specific cancer types .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial effects. The presence of nitrogen and sulfur in the structure contributes to:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Exhibiting activity against fungal pathogens .

Case Study 1: Anticancer Evaluation

A focused library of benzothiazole-based compounds was synthesized and evaluated for their antiproliferative activities. Compounds with similar structures to this compound were found to inhibit Hsp90, a crucial protein in cancer cell survival .

CompoundTargetActivity
Compound AHsp90IC50 = 25 µM
Compound BHsp90IC50 = 15 µM

Case Study 2: Antimicrobial Testing

In vitro testing using the agar well diffusion method revealed potent antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined for various derivatives.

CompoundMIC (µg/mL)Bacterial Strain
Compound C32S. aureus
Compound D64E. coli

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